(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids
The compound has been used as an intermediate in the synthesis of non-proteinogenic amino acids, showcasing its utility in expanding the diversity of amino acids available for research and potential therapeutic applications. For instance, Adamczyk et al. (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA, 3), a derivative from this compound, demonstrating its usefulness in creating complex amino acids Adamczyk & Reddy, 2001.
Solid Phase Synthesis
This compound has been applied in the development of new linkers for solid-phase synthesis, indicating its role in facilitating the synthesis of peptides and proteins. Bleicher et al. (2000) reported on the synthesis of novel linkers based on the fluorenylmethyloxycarbonyl moiety for solid-phase synthesis, highlighting the compound's contribution to enhancing the stability and efficiency of peptide synthesis Bleicher, Lutz, & Wuethrich, 2000.
Peptide Synthesis and Modification
Furthermore, the compound has been utilized in the synthesis and modification of peptides, illustrating its versatility in peptide engineering. A study by Constantinou-Kokotou et al. (2001) described the use of a derivative as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, applying this methodology to create various amino acids such as (S)-2-amino-oleic acid Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001.
Enzyme-activated Surfactants for Carbon Nanotubes
In materials science, this compound has found application in the creation of enzyme-activated surfactants for the dispersion of carbon nanotubes, showcasing its potential in nanotechnology and materials engineering. Cousins et al. (2009) developed N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which could be activated enzymatically to create homogeneous aqueous nanotube dispersions Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468949 |
Source
|
Record name | Fmoc-L-Gla(OtBu)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid | |
CAS RN |
111662-64-7 |
Source
|
Record name | Fmoc-L-Gla(OtBu)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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